Ethyl 4-({[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetyl}amino)benzoate
Overview
Description
Ethyl 4-[({1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetyl)amino]benzoate is a complex organic compound with a molecular formula of C18H24N4O5. This compound is characterized by its ester functional group, which is commonly found in various organic molecules. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetyl}amino)benzoate typically involves multiple steps. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. For this compound, the reaction involves benzoic acid derivatives and ethyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing esters to alcohols.
Substitution: Ammonia (NH3) or primary amines can be used for aminolysis reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides.
Scientific Research Applications
Ethyl 4-[({1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetyl)amino]benzoate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Ethyl acetate
- Ethyl butyrate
Uniqueness
Ethyl 4-[({1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetyl)amino]benzoate is unique due to its complex structure, which includes both ester and piperazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5/c1-3-19-18(26)22-10-9-20-16(24)14(22)11-15(23)21-13-7-5-12(6-8-13)17(25)27-4-2/h5-8,14H,3-4,9-11H2,1-2H3,(H,19,26)(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXAMARFTYHWGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCNC(=O)C1CC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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